4-Nitrophenyl anthranilate

Vue d'ensemble

Description

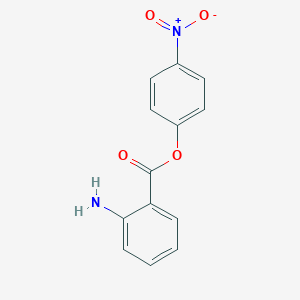

4-Nitrophenyl anthranilate is an organic compound with the molecular formula C13H10N2O4. It is a yellow crystalline solid known for its applications in various scientific fields. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an anthranilate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl anthranilate can be synthesized through the esterification reaction between 4-nitrophenol and anthranilic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).

Major Products:

Reduction: 4-Aminophenyl anthranilate.

Substitution: Various substituted phenyl anthranilates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H10N2O4

- Molecular Weight : 246.23 g/mol

- Appearance : Yellow crystalline solid

The compound features a nitro group attached to a phenyl ring, which is further connected to an anthranilate moiety. This unique structure imparts distinct chemical properties that are leveraged in various applications.

Biochemical Assays

4-Nitrophenyl anthranilate is extensively used in biochemical assays to study enzyme activities and protein interactions. Its utility as a substrate for various enzymes allows researchers to quantify enzymatic activities effectively.

- Esterase Activity Assays : The compound serves as a substrate for esterases, releasing 4-nitrophenol upon cleavage, which can be quantified by measuring the intensity of the yellow color produced. This method is crucial for assessing enzyme activity in biological samples such as tissues and bacterial cultures.

- Acetylcholinesterase Activity : Researchers have utilized this compound to measure acetylcholinesterase activity, aiding in the understanding of neurological disorders like Alzheimer's disease.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a model compound in drug development and pharmacological studies. Its ability to interact with various enzymes makes it a valuable tool for designing potential inhibitors.

- Enzyme Inhibition Studies : The compound has been shown to inhibit the activity of α-chymotrypsin in a photo-controlled manner, allowing researchers to explore enzyme behavior under different conditions .

Organic Synthesis

This compound is employed as a reagent in organic synthesis and as a precursor for more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification Reactions : It can be synthesized through esterification between 4-nitrophenol and anthranilic acid using dehydrating agents.

- Reduction Reactions : The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium catalysts, leading to derivatives like 4-aminophenyl anthranilate.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 4-Nitrophenyl acetate | Acetate group instead of amino group | Commonly used as a model substrate in hydrolysis studies |

| 2-Aminobenzoic acid | Amino group at the ortho position | Exhibits different biological activities due to structural differences |

| 4-Aminophenyl acetate | Acetate group instead of nitro group | Used extensively in pharmaceutical applications |

What distinguishes this compound is its dual functionality as both an amino acid derivative and a nitro compound, enabling diverse applications in research and industry.

Case Study 1: Enzyme Activity Measurement

A study utilized this compound to measure esterase activity in bacterial cultures. The researchers found that the intensity of the yellow product correlated directly with enzyme concentration, providing a reliable method for quantifying enzyme activity across different biological samples.

Case Study 2: Drug Development

In pharmacological research, this compound was employed as a fluorescent probe to study the binding interactions of α-chymotrypsin with potential inhibitors. The results indicated that this compound could facilitate the understanding of enzyme mechanisms and aid in designing new therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-nitrophenyl anthranilate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The pathways involved in these reactions are influenced by the nature of the catalyst and the reaction conditions.

Comparaison Avec Des Composés Similaires

- 4-Nitrophenyl benzoate

- 4-Nitrophenyl acetate

- 4-Nitrophenyl phosphate

Comparison: 4-Nitrophenyl anthranilate is unique due to the presence of the anthranilate moiety, which imparts distinct chemical properties and reactivity compared to other nitrophenyl esters. This uniqueness makes it valuable in specific applications where the anthranilate functionality is required.

Activité Biologique

4-Nitrophenyl anthranilate (NPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activities of NPA, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a nitro group at the para position of a phenyl ring attached to anthranilic acid. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

NPA has demonstrated significant antimicrobial properties against various pathogens. A study indicated that derivatives of anthranilic acid, including NPA, exhibit selective antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at concentrations as low as 4 μg/mL . The structure-activity relationship suggests that the presence of electron-withdrawing groups like nitro enhances cytotoxicity against certain cancer cell lines.

Table 1: Antimicrobial Activity of NPA Derivatives

| Compound | Pathogen | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|---|

| This compound | C. albicans | 25-50 | 4 |

| Sulfonamide derivative | E. coli | 91.3 | - |

| Sulfonamide derivative | S. aureus | 90.5 | - |

Anticancer Activity

NPA has also been studied for its anticancer potential. Research indicates that it may act as a potent inhibitor of tumor cell proliferation. For instance, one study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Adriamycin, highlighting their potential as selective anticancer agents .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Therapeutic Index |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 3.57 ± 0.1 | 17 |

| Adriamycin | HepG2 | 4.50 ± 0.2 | - |

Antioxidant Activity

In addition to antimicrobial and anticancer properties, NPA exhibits antioxidant activity. Studies have shown that it can scavenge free radicals effectively in vitro, although specific quantitative measures are less frequently reported compared to its other biological activities .

Table 3: Antioxidant Activity Assays

| Assay Type | Compound | Scavenging Activity (%) |

|---|---|---|

| DPPH Radical Scavenging | NPA | 86 |

| ABTS Radical Scavenging | NPA | 91 |

Case Studies and Research Findings

- Antifungal Activity : A study highlighted that various anthranilic acid derivatives, including NPA, showed promising antifungal activity against C. albicans. The results indicated a clear structure-activity relationship where modifications on the phenyl ring influenced biological efficacy .

- Cytotoxicity Assessment : In vitro studies on MOLT-3 cells revealed that compounds with electron-withdrawing groups like nitro exhibited enhanced cytotoxicity compared to their counterparts without such modifications .

- Biodistribution Studies : Research employing fluorescent probes like NPA demonstrated its binding affinity at enzymatic active sites, which could be leveraged for targeted drug delivery systems in cancer therapy .

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHJJPYCVMFLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172706 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19176-60-4 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019176604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-nitrophenyl anthranilate interact with its target, and what are the downstream effects?

A1: this compound (NPA) is a known fluorescent probe that specifically binds to the enzymatic active site of α-chymotrypsin (CHT), a digestive enzyme. [, ] This binding allows for the study of CHT's structure and function using fluorescence techniques like Förster resonance energy transfer (FRET). [, ] While NPA's interaction with CHT doesn't have direct therapeutic effects, it's instrumental in understanding the enzyme's behavior and designing potential inhibitors. [, ] One study used NPA as a FRET donor with nickel nanoparticles conjugated to CHT, demonstrating the potential for monitoring protein structure during thermal unfolding. []

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: Unfortunately, the provided research excerpts don't offer detailed spectroscopic data or specific molecular weight information for NPA. A comprehensive analysis would require consulting resources like chemical databases or published spectroscopic studies.

Q3: Can you elaborate on the material compatibility and stability of this compound and its performance and applications under various conditions?

A3: The provided research primarily focuses on NPA's application as a fluorescent probe in the context of biomolecular interactions, particularly with CHT. [, ] Therefore, detailed information about its material compatibility and stability under various conditions is not discussed in these papers.

Q4: What are the catalytic properties and applications of this compound, including its reaction mechanisms, selectivity, and uses?

A4: The research excerpts don't focus on catalytic properties of NPA itself. Instead, it utilizes NPA's fluorescent properties to study the catalytic activity of CHT. [, ] NPA's hydrolysis by CHT is often used as a model reaction to investigate the enzyme's kinetics and the impact of various factors, such as metal ions, on its activity. []

Q5: Is there any information on the structure-activity relationship (SAR) of this compound, specifically the impact of structural modifications on its activity, potency, and selectivity?

A5: The research papers provided don't discuss any structural modifications of NPA or their impact on its activity or selectivity.

Q6: Are there any studies on the stability and formulation of this compound, particularly its stability under various conditions and strategies to improve its stability, solubility, or bioavailability?

A7: The provided research focuses on utilizing NPA as a tool for studying biomolecular interactions and doesn't delve into its formulation, stability, or bioavailability aspects. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.